1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1029107-31-0
VCID: VC8040034
InChI: InChI=1S/C14H17N3O2/c18-14(19)12-5-1-3-7-16(12)10-11-9-15-13-6-2-4-8-17(11)13/h2,4,6,8-9,12H,1,3,5,7,10H2,(H,18,19)
SMILES: C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3
Molecular Formula: C14H17N3O2
Molecular Weight: 259.3 g/mol

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid

CAS No.: 1029107-31-0

Cat. No.: VC8040034

Molecular Formula: C14H17N3O2

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid - 1029107-31-0

Specification

CAS No. 1029107-31-0
Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
IUPAC Name 1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C14H17N3O2/c18-14(19)12-5-1-3-7-16(12)10-11-9-15-13-6-2-4-8-17(11)13/h2,4,6,8-9,12H,1,3,5,7,10H2,(H,18,19)
Standard InChI Key NUBUYUBVXKQILO-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3
Canonical SMILES C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid is defined by the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.3 g/mol . Its IUPAC name systematically describes the fusion of a piperidine ring substituted at the second position with a carboxylic acid group and at the first position with an imidazo[1,2-a]pyridine moiety via a methylene bridge. Key synonyms include:

  • 2-Piperidinecarboxylic acid, 1-(imidazo[1,2-a]pyridin-3-ylmethyl)-

  • 1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number1029107-31-0
Molecular FormulaC₁₄H₁₇N₃O₂
Molecular Weight259.3 g/mol
PurityNot specified-

Structural Features and Stereochemical Considerations

The imidazo[1,2-a]pyridine system comprises a fused bicyclic structure with a five-membered imidazole ring adjacent to a six-membered pyridine ring. The methylene bridge (-CH₂-) links the piperidine’s nitrogen to the imidazo[1,2-a]pyridine’s third position, while the carboxylic acid group at C2 of the piperidine introduces polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds (e.g., phosphonopropionate derivatives) suggests that steric effects from the piperidine ring may influence conformational flexibility .

Synthesis and Structural Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show resonances for the imidazo[1,2-a]pyridine protons at δ 7.0–8.5 ppm and piperidine protons at δ 1.5–3.5 ppm .

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks with mass accuracy <5 ppm .

  • Infrared Spectroscopy (IR): Carboxylic acid C=O stretches appear near 1700 cm⁻¹ .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The carboxylic acid group enhances water solubility, while the aromatic imidazo[1,2-a]pyridine moiety contributes to lipophilicity. Predicted logP values (e.g., ~1.5–2.0) suggest moderate membrane permeability, though experimental validation is needed .

Stability Under Physiological Conditions

Degradation studies of related compounds indicate susceptibility to esterase-mediated hydrolysis of prodrug derivatives, though the free acid form likely exhibits greater stability in aqueous buffers .

ActivitySupporting EvidenceSource
Enzyme InhibitionRGGT inhibition in analogs
Anti-inflammatoryCOX-2 modulation in related compounds

Cellular and Molecular Interactions

The piperidine-carboxylic acid moiety may interact with cationic binding pockets in enzymes, while the imidazo[1,2-a]pyridine system could intercalate into nucleic acids or block kinase active sites .

Applications in Medicinal Chemistry

Drug Design and Optimization

  • Prodrug Development: Esterification of the carboxylic acid group (e.g., ethyl ester) could enhance bioavailability .

  • Structure-Activity Relationship (SAR): Modifications at the piperidine’s C2 or the imidazo[1,2-a]pyridine’s C6 position may tune selectivity .

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